5,6-difluoro-7-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLDOXDLNHGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299986 | |
| Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820607-52-0 | |
| Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820607-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 5,6-difluoro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Difluoro 7 Methyl 1h Indole and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 5,6-difluoro-7-methyl-1H-indole reveals several potential disconnection points for simplifying the target molecule into more readily available starting materials. The most common strategies involve breaking the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus.
One logical disconnection is at the N1-C2 and C3-C3a bonds, a strategy employed in methods like the Fischer and Leimgruber-Batcho indole syntheses. This approach typically starts from a substituted aniline (B41778) or nitrotoluene derivative. For this compound, this would necessitate a 3,4-difluoro-2-methylaniline (B178413) or a 1,2-difluoro-3-methyl-4-nitrobenzene (B1421399) precursor, respectively.
Another key disconnection can be made at the C2-C3 bond, which is characteristic of the Reissert indole synthesis. This method builds the pyrrole ring from an o-nitrotoluene derivative and a two-carbon component, such as diethyl oxalate (B1200264).
Finally, modern synthetic approaches might involve disconnections that set the stage for metal-catalyzed ring-forming reactions, often targeting the C2-C3 or N1-C7a bonds in the final cyclization step. The choice of disconnection strategy is often dictated by the availability of starting materials and the desired substitution pattern on the indole ring.
Established Indole Synthesis Protocols Applicable to Fluorinated Derivatives
Several classical indole syntheses have been successfully adapted for the preparation of fluorinated indole derivatives.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole nucleus. wikipedia.orgbyjus.com
For the synthesis of fluorinated indoles, a correspondingly fluorinated phenylhydrazine is required. The reaction can be catalyzed by various Brønsted or Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org The choice of acid and reaction conditions can be critical, especially when dealing with fluorinated substrates, as the electron-withdrawing nature of fluorine atoms can affect the reactivity of the phenylhydrazine and the stability of the intermediates. youtube.com While versatile, a key limitation of the Fischer synthesis is that it is not suitable for preparing 2,3-unsubstituted indoles. luc.edu
A modification of the classical Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the traditional method. wikipedia.org
| Feature | Description |
| Reactants | Phenylhydrazine and an aldehyde or ketone |
| Conditions | Acidic (Brønsted or Lewis acids), often with heating |
| Key Intermediate | Phenylhydrazone, which rearranges to an enamine |
| Mechanism Highlight | wikipedia.orgwikipedia.org-sigmatropic rearrangement |
| Applicability | Widely used for substituted indoles |
The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer method, particularly in industrial applications. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgresearchgate.net The resulting nitroenamine is then reductively cyclized to afford the indole. wikipedia.org
This method is well-suited for the synthesis of fluorinated indoles as many substituted o-nitrotoluenes are commercially available or can be readily prepared. wikipedia.org The reactions generally proceed in high yield under mild conditions. wikipedia.org Various reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org An efficient synthesis of 5-fluoro-6-substituted indoles using the Leimgruber-Batcho reaction has been reported. tsijournals.com
| Step | Reaction | Reagents |
| 1 | Enamine Formation | o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), often with pyrrolidine |
| 2 | Reductive Cyclization | Raney nickel/hydrazine, Pd/C/H₂, SnCl₂, or Fe/acetic acid |
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, typically an alkoxide, to form an o-nitrophenylpyruvic acid ester. wikipedia.org This intermediate is then reductively cyclized using agents like zinc in acetic acid to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to give the parent indole. wikipedia.org
Potassium ethoxide has been shown to be more effective than sodium ethoxide in the initial condensation step. wikipedia.org The reductive cyclization is a key step, and various conditions have been explored to optimize the yield and purity of the final indole product. akjournals.com The Reissert synthesis is particularly useful for preparing indoles with a carboxylic acid group at the 2-position, which can serve as a handle for further functionalization.
A modification of the Reissert reaction involves an intramolecular version where the ring-opening of a furan (B31954) provides the necessary carbonyl for cyclization to form the indole. wikipedia.org
Novel and Emerging Synthetic Routes for Fluoroindoles
In addition to the classical methods, modern synthetic chemistry offers new strategies for the construction of fluorinated indoles, with metal-catalyzed reactions being at the forefront.
Transition metal-catalyzed reactions have become powerful tools for the synthesis of heterocyclic compounds, including indoles. mdpi.com Palladium-based methodologies are particularly prominent in the synthesis of nitrogen-containing heterocycles. mdpi.com These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds in the final ring-closing step.
For the synthesis of fluoroindoles, metal-catalyzed cross-coupling and cyclization reactions offer a high degree of flexibility and functional group tolerance. chemrxiv.org For instance, a palladium-catalyzed intramolecular C–H silylation of 1-(2-iodophenyl)-1H-indoles has been developed, and indoles substituted with a methyl group at the 7-position have been shown to react satisfactorily. acs.org Rhodium-catalyzed reactions have also been employed, such as the indolization of imidamides with diazo ketoesters. mdpi.com A notable observation in one such study was that a 3-fluoro-substituted imidamide exclusively yielded the 4-fluoroindole. mdpi.com
Furthermore, novel strategies for accessing fluorinated indoles include a metal-free approach that utilizes an oxidative-dearomatization process to construct 2-trifluoromethyl NH-indole products from simple anilines. nih.gov Gold-catalyzed cycloisomerization and enantioselective palladium-catalyzed cyclization have been used to create fluorinated spiroindolenines. chemrxiv.org
These emerging methods provide valuable alternatives to traditional syntheses and open up new avenues for the creation of complex and diversely substituted fluorinated indole scaffolds.
C-H Activation and Functionalization Strategies
Direct C-H activation has become a highly attractive strategy in organic synthesis due to its atom and step economy. researchgate.netchim.it In the context of this compound, C-H functionalization could be employed to introduce additional substituents or to construct the indole ring itself. The inherent reactivity of the indole ring typically favors functionalization at the C3 position, followed by C2. chim.it However, with appropriate directing groups, functionalization of the less reactive C4-C7 positions on the benzene (B151609) ring can be achieved. chim.itnih.gov
For the synthesis of fluorinated isocryptolepine analogues, a palladium-catalyzed dual C-H functionalization at the C2 and C3 positions of indoles has been reported. acs.org While this specific example focuses on the pyrrole ring, it highlights the potential of C-H activation for building complex molecules from simple indole precursors. The presence of fluorine atoms at C5 and C6 in the target molecule would electronically influence the benzenoid C-H bonds, potentially altering their reactivity and susceptibility to catalytic activation. nih.gov
Electrophilic and Radical Fluorination Methods for Indole Rings
The introduction of fluorine atoms onto an existing indole ring can be achieved through electrophilic or radical fluorination methods. rsc.orgrsc.org Electrophilic fluorination typically employs reagents with a weakened N-F bond, making the fluorine atom electrophilic. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. thermofisher.comwikipedia.orgalfa-chemistry.com The regioselectivity of electrophilic fluorination on the indole ring is highly dependent on the reaction conditions and the substituents already present on the ring.
Radical fluorination offers an alternative pathway for the introduction of fluorine. For instance, the radical trifluoromethylation of indoles has been shown to occur at the C2 or C3 position. rsc.org While direct radical fluorination at the C5 and C6 positions of an unsubstituted indole is challenging, these methods could be applicable for the synthesis of analogs or as a late-stage functionalization strategy.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. tandfonline.combridgew.edu Key aspects include the use of catalytic rather than stoichiometric reagents, high atom economy, the use of safer solvents, and energy efficiency. tandfonline.com Many of the modern synthetic methodologies discussed for the synthesis of this compound and its analogs align with these principles.
For example, C-H activation and functionalization strategies minimize the need for pre-functionalized starting materials, thereby reducing waste. researchgate.netchim.it Electrosynthesis avoids the use of chemical oxidants and reductants, often generating fewer byproducts. researchgate.netacs.org The use of microwave irradiation in indole synthesis is another green approach that can significantly reduce reaction times and energy consumption. tandfonline.com The development of synthetic methods that are not only efficient and selective but also environmentally benign is a critical goal in modern organic chemistry. eurekalert.org
Atom Economy and Reaction Efficiency
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. High atom economy is characteristic of reactions like additions and rearrangements, whereas substitutions and eliminations typically generate stoichiometric byproducts, thus lowering their atom economy.
Modern synthetic strategies aim to improve upon these metrics. For instance, cascade or domino reactions, which combine multiple transformations into a single step, inherently improve efficiency and reduce waste. An effective synthesis of functionalized indoles has been developed from o-aminostyrene precursors, involving a cascade of alkyllithium addition, electrophilic trapping, and in-situ ring closure. nih.gov This method demonstrates high efficiency and allows for molecular diversity on the indole scaffold. nih.gov Similarly, multicomponent reactions (MCRs) that form complex products like 3-substituted indoles in one pot demonstrate high atom economy and often result in excellent yields with low E-factors (Environmental factors). nih.gov Research into iron-catalyzed C-H alkylation of indoles has also yielded protocols with high efficiency, achieving yields of up to 96% under additive-free conditions. rsc.org
The table below illustrates the yields of various indole synthesis reactions, highlighting the efficiency of modern methods.
| Reaction Type | Catalyst/Conditions | Substrates | Product Yield (%) | Reference |
| C-H Alkylation | Iron Catalyst | Indoles, Alkenes | Up to 96% | rsc.org |
| Multicomponent Reaction | In(OTf)₃, Reflux | Nitroketene S,S-acetal, Dinucleophiles, Indoles | ~90% (for 6a) | nih.gov |
| Carbolithiation Cascade | Alkyllithium, Electrophiles | o-Aminostyrenes | Not specified, but described as "effective" | nih.gov |
| Nucleophilic Substitution | Microflow Reactor | (1H-indol-3-yl)methanol, Nucleophiles | 81-93% | nih.gov |
| Fischer Indole Synthesis | Acid Catalyst | Arylhydrazines, Ketones/Aldehydes | Varies, but widely applicable | byjus.com |
This table is interactive. Click on the headers to sort the data.
Solvent Selection and Alternative Media (e.g., Water-based reactions)
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. nih.govrsc.org Traditional indole syntheses frequently rely on volatile and often toxic organic solvents. nih.gov Consequently, a major focus of modern synthetic chemistry is the replacement of these solvents with greener alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Various methodologies have been developed for synthesizing indole and its derivatives in aqueous media. researchgate.netosi.lv These reactions can be facilitated by a range of catalysts, including transition metals, p-block elements, nanoparticles, and surfactants, which enhance solubility and reactivity in water. researchgate.netosi.lvrsc.org For instance, gold(III)-catalyzed annulation of 2-alkynylanilines can be performed effectively in ethanol-water mixtures at room temperature. organic-chemistry.org Similarly, the synthesis of 3-substituted indoles has been achieved in water using sodium lauryl sulfate (B86663) (SDS) as a surfactant to promote the condensation of salicylaldehyde, malononitrile, and substituted indoles. rsc.org
Beyond water, other green solvents and conditions are being explored. Ionic liquids (ILs) have emerged as versatile catalysts and solvents for indole synthesis, offering high selectivity under mild conditions. rsc.org Solvent-free, or neat, reaction conditions represent another highly efficient approach, completely eliminating solvent waste. Michael addition reactions to form 3-(3-oxoaryl) indole derivatives have been successfully carried out under solvent-free, microwave-assisted conditions using a ZrCl₄ catalyst. tandfonline.com Furthermore, renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, are being used in reactions such as the iron-catalyzed C-H alkylation of indoles. rsc.org The selection of an appropriate solvent, combined with process design that includes recycling, can reduce costs and CO₂ emissions by up to 70%. rsc.org
Minimization of Protecting Groups and Derivatives
Strategies to circumvent the need for protecting groups are highly valuable. One approach is the development of selective reactions that can tolerate unprotected functional groups. For instance, the development of microflow reactors has enabled the rapid generation and immediate use of highly reactive, unprotected (1H-indol-3-yl)methyl electrophiles. nih.gov This technology prevents the undesired dimerization that typically occurs in batch reactions, allowing for successful nucleophilic substitution on the unprotected indole in high yields. nih.gov In other cases, a judicious choice of reaction conditions can achieve selectivity without protection. The synthesis of indole analogues of the natural product schweinfurthins highlighted challenges where an N-protected indole was necessary for Horner-Wadsworth-Emmons reactions to proceed smoothly, demonstrating that avoiding protection is not always straightforward. nih.gov
The table below summarizes common protecting groups for the indole nitrogen and considerations for their use.
| Protecting Group | Abbreviation | Typical Introduction Reagent | Removal Conditions | Key Considerations |
| Phenylsulfonyl | PhSO₂ | Phenylsulfonyl chloride (PhSO₂Cl) | Harsh (e.g., strong base or reducing agents) | Electron-withdrawing, deactivates the ring. researchgate.net |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Basic hydrolysis, reductive cleavage | Commonly used, but can be difficult to remove. mdpi.org |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) | Labile on indoles, can be too easily removed. researchgate.net |
| Benzyl (B1604629) | Bn | Benzyl bromide (BnBr) | Hydrogenolysis, strong Lewis acids (e.g., AlCl₃) | Does not significantly alter ring electronics. researchgate.net |
| Pivaloyl | Piv | Pivaloyl chloride | Difficult; requires strong base (e.g., LDA, alkoxides). mdpi.org | Provides steric protection at N-1 and C-2. mdpi.org |
| Mesitylenesulfonyl | Mts | Mesitylenesulfonyl chloride | HF cleavage conditions | Used in peptide synthesis for tryptophan analogues. umn.edu |
This table is interactive. Click on the headers to sort the data.
Catalytic Methods for Sustainable Synthesis
Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, all while reducing waste. The synthesis of indoles and their analogues has benefited immensely from the development of novel catalytic systems. nih.gov
Transition-metal catalysis is particularly prominent. Palladium catalysts are widely used for cross-coupling and C-H activation reactions to build the indole core or functionalize it. acs.org Copper catalysts are employed for cyclization reactions, such as the synthesis of 5,6-dimethoxyindole (B14739) from 2-bromo-4,5-dimethoxy-benzaldehyde and an isocyanoacetate. chim.it Gold and other metals have been used to catalyze the annulation of 2-alkynylanilines to form indoles. osi.lvorganic-chemistry.org More recently, catalysts based on earth-abundant and less toxic metals like iron have gained traction. rsc.org Iron-catalyzed protocols have been developed for the C-H alkylation of indoles, offering a sustainable alternative to methods using precious metals. rsc.org
Beyond transition metals, other catalytic approaches are employed. Brønsted and Lewis acids are classic catalysts for the Fischer indole synthesis and Friedel-Crafts type reactions involving indoles. byjus.combeilstein-journals.org Indium triflate (In(OTf)₃) has been shown to be an efficient and reusable Lewis acid catalyst for the multicomponent synthesis of complex indole derivatives. nih.gov Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative. L-proline, for example, has been used to catalyze the synthesis of indolyl-4H-chromene scaffolds. rsc.org
A significant trend is the use of heterogeneous and recyclable catalysts, which simplify product purification and reduce waste. Magnetic nanoparticles (MNPs) have been used as supports for catalysts, allowing for their easy separation from the reaction mixture using an external magnet. jsynthchem.comresearchgate.net These MNP-supported catalysts have been successfully applied to the synthesis of various indole derivatives, often in green solvents like water-ethanol mixtures, and can be reused for multiple cycles without a significant loss of activity. researchgate.net
Chemical Reactivity and Derivatization Pathways of 5,6 Difluoro 7 Methyl 1h Indole
Electrophilic Aromatic Substitution Studies on the Difluorinated Indole (B1671886) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing indole rings. The inherent electron-rich nature of the pyrrole (B145914) moiety makes the indole nucleus highly susceptible to attack by electrophiles.
The regiochemical outcome of electrophilic substitution on the 5,6-difluoro-7-methyl-1H-indole core is governed by the interplay of the directing effects of the pyrrole nitrogen and the substituents on the carbocyclic ring.
Pyrrole Ring Dominance: The nitrogen atom in the pyrrole ring is a powerful activating group that strongly directs electrophiles to the C3 position. Attack at C3 proceeds through a cationic intermediate (an arenium ion) that preserves the aromaticity of the fused benzene (B151609) ring, which is energetically favorable. stackexchange.com This directing effect is generally the most powerful factor in determining the site of electrophilic attack on an indole, typically overriding the influences of substituents on the benzene portion. nih.gov
Substituent Effects on the Benzene Ring:
Fluorine Atoms (C5, C6): The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring towards electrophilic attack, making substitution on this ring more difficult compared to unsubstituted indole.
Methyl Group (C7): The methyl group is an electron-donating group (+I, hyperconjugation) and therefore has an activating effect on the benzene ring. It directs incoming electrophiles to the ortho (C6) and para (C4) positions.
Predicted Outcome: For This compound , electrophilic substitution is overwhelmingly predicted to occur at the C3 position . The powerful activating and directing effect of the pyrrole nitrogen to C3 is the dominant factor. The deactivating nature of the two fluorine atoms further disfavors attack on the benzene ring, reinforcing the intrinsic preference for C3 substitution. Reactions like Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations would be expected to yield the corresponding 3-substituted products.
| Position | Substituent | Electronic Effect | Predicted Influence on EAS |
| N1 | -NH- | +M (strongly activating) | Strong director to C3 |
| C5 | -F | -I (strongly deactivating) | Deactivates benzene ring |
| C6 | -F | -I (strongly deactivating) | Deactivates benzene ring |
| C7 | -CH₃ | +I (activating) | Activates benzene ring, directs ortho/para (to C6/C4) |
Nucleophilic Reactions and Annulation Strategies
The electron-rich indole nucleus is generally not reactive towards nucleophiles. However, the presence of strong electron-withdrawing groups can enable nucleophilic aromatic substitution (SNAr).
In This compound , the fluorine atoms at C5 and C6 are potent electron-withdrawing groups that activate the benzene ring for SNAr. It is plausible that under forcing conditions with strong nucleophiles (e.g., alkoxides, thiolates, or amines), one of the fluorine atoms could be displaced. Such reactions are common for poly-halogenated and nitro-substituted aromatic systems. nih.govnih.govlibretexts.org The reaction likely proceeds via a concerted pathway or through a stabilized anionic intermediate (a Meisenheimer complex). nih.govlibretexts.org
Annulation strategies, which build new rings onto the indole scaffold, could leverage this potential for nucleophilic substitution. For instance, a difunctional nucleophile could potentially displace a fluorine atom and then undergo a subsequent intramolecular cyclization. More commonly, annulation involves functionalizing the more reactive C2 or C3 positions first, followed by a ring-closing reaction. A strategy involving the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H heterocycles, followed by intramolecular cyclization, highlights how difluoro-moieties can be used in building complex fused systems, suggesting a potential, albeit complex, pathway for annulation. nih.gov
Functionalization at Nitrogen (N-H) Position
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to generate a nucleophilic indolide anion. nih.govnih.gov This anion is a key intermediate for a variety of N-functionalization reactions.
The deprotonated This compound would readily undergo N-alkylation and N-acylation. These reactions are highly efficient for a wide range of substituted indoles, as the reactivity of the N-H group is largely independent of substitution on the carbocyclic ring.
N-Alkylation: Reaction of the indolide anion with alkylating agents like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates would yield the corresponding N-alkylated indole. Iron-catalyzed borrowing-hydrogen methodologies, which use alcohols as alkylating agents, represent a modern alternative for N-alkylation. nih.gov
N-Acylation: Treatment of the indolide with acylating agents such as acyl chlorides or anhydrides provides N-acylindoles. nih.govresearchgate.net Alternatively, methods using thioesters or oxidative coupling with aldehydes offer milder conditions for this transformation. nih.govrsc.org
The table below shows representative conditions for N-acylation based on analogous systems.
| Indole Substrate | Acylating Agent | Base/Catalyst | Solvent | Yield | Reference |
| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 62% | nih.gov |
| 1H-Indole | Benzaldehyde | NHC catalyst, DBU | THF | 97% | rsc.org |
N-fluoroalkylation involves the introduction of a fluoroalkyl group (e.g., -CH₂F, -CF₃, -CH₂CF₃) onto the indole nitrogen. This is typically achieved by reacting the indolide anion with an appropriate fluoroalkylating electrophile, such as a fluoroalkyl halide or triflate. These reactions are valuable for modifying the electronic and lipophilic properties of the molecule. While specific examples on this substrate are scarce, processes for the alkylation of amines with reagents like 2,2-difluoro-1-haloethanes are known, indicating the feasibility of such transformations. google.com
Functionalization at Carbon Positions (C2, C3, C4, C7)
Directing functionalization to specific carbon atoms of the indole ring, especially on the benzene portion, is a significant challenge in synthesis.
C2 and C3 Positions: As established, C3 is the most nucleophilic carbon and the primary site for electrophilic attack. Functionalization at C2 typically requires alternative strategies. A common method involves N-protection followed by directed ortho-metalation, where a strong base like n-butyllithium selectively removes the C2 proton, and the resulting anion is trapped with an electrophile. Transition metal-catalyzed C-H activation, often using a directing group on the nitrogen, is another powerful method for C2 functionalization.
C4 Position: The C4 position is notoriously difficult to functionalize. In This compound , C4 is positioned para to the activating C7-methyl group but ortho to the deactivating C5-fluoro group. These competing electronic effects, combined with steric hindrance from the peri C5-substituent, make predicting its reactivity complex. Direct C-H activation at C4 almost invariably requires the installation of a directing group at the N1 or C3 position to steer a metal catalyst to the desired site.
C7 Position: In the target molecule, the C7 position is substituted with a methyl group, precluding direct C-H functionalization at this site on the aromatic ring. Any reactivity would have to involve the methyl group itself (e.g., benzylic-type halogenation or oxidation), which is a different class of transformation. Studies on other 6,7-indolyne cycloadditions have shown that the C6 position can be made substantially more electrophilic than C7, a polarization attributed to the influence of the pyrrole nitrogen. nih.gov
The following table summarizes the predicted reactivity and common functionalization strategies for the carbon positions of This compound .
| Position | Predicted Reactivity | Common Functionalization Strategy |
| C2 | Low intrinsic reactivity | N-protection, then lithiation/electrophile quench; Directed C-H activation |
| C3 | Highly reactive (most nucleophilic) | Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Mannich) |
| C4 | Low reactivity, sterically hindered | Directed C-H activation using N1 or C3 directing groups |
| C7 | Blocked by methyl group | Not available for C-H functionalization |
Carbonylations and Carboxylations
The introduction of carbonyl and carboxyl groups onto the indole scaffold is a critical transformation for synthesizing intermediates used in pharmaceuticals and materials science. For the indole ring system, these reactions typically target the electron-rich pyrrole moiety, most often the C3 position, or less commonly, the C2 position.
Detailed research findings indicate that indole-2-carboxylic acid derivatives can be synthesized through copper-catalyzed reactions. clockss.org For instance, a ligand-free copper-catalyzed reaction of 2-gem-dibromo-vinyl anilines in the presence of an alcohol or amine can lead to the corresponding indole-2-carboxylic esters or amides. clockss.org While not specifically documented for this compound, this methodology is effective for various substituted indoles, including those with fluorine atoms. clockss.org For example, methyl 6-fluoro-1H-indole-2-carboxylate has been successfully synthesized using this approach. clockss.org
Another common strategy involves the Vilsmeier-Haack reaction for formylation (a type of carbonylation) at the C3 position, which can then be oxidized to a carboxylic acid. Alternatively, direct carboxylation can be achieved using reagents like phosgene (B1210022) or its equivalents, followed by hydrolysis. The fluorine atoms at the C5 and C6 positions would be expected to decrease the nucleophilicity of the benzene ring, thereby favoring substitution on the pyrrole ring.
Table 1: Potential Carbonylation and Carboxylation Reactions
| Reaction Type | Reagent Example | Potential Product |
| Formylation | POCl₃, DMF | This compound-3-carbaldehyde |
| Carboxylation | 1. Cl₃CCOCl, 2. H₂O | This compound-3-carboxylic acid |
| Esterification | CuI, K₂CO₃, ROH | Methyl this compound-2-carboxylate |
Halogenation (beyond inherent fluorination)
Electrophilic halogenation is a fundamental reaction for indoles, typically occurring at the C3 position due to its high electron density. For this compound, this position is unsubstituted and represents the most probable site for further halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) for bromination and iodination, respectively.
The synthesis of halogenated 7-methylindole (B51510) analogues has been documented. For example, 5-bromo-7-methylindole can be prepared from 4-bromo-2-methylaniline (B145978) through a multi-step synthesis involving iodination, a Sonogashira coupling, and a final ring-closing reaction. google.com This demonstrates the feasibility of introducing additional halogen atoms onto the 7-methylindole core. Enzymatic halogenation has also emerged as a method for selectively halogenating indoles. nih.gov While not specifically tested on the difluoro-substituted target, halogenase enzymes like RebH have been used to brominate electron-rich indoles, including 7-methylindole. nih.gov
Table 2: Anticipated Halogenation Reactions
| Reagent | Solvent | Expected Major Product |
| N-Bromosuccinimide (NBS) | DMF or CCl₄ | 3-Bromo-5,6-difluoro-7-methyl-1H-indole |
| N-Iodosuccinimide (NIS) | Acetonitrile | 5,6-Difluoro-3-iodo-7-methyl-1H-indole |
| Iodine (I₂) | aq. KI, NaOH | 5,6-Difluoro-3-iodo-7-methyl-1H-indole |
| N-Chlorosuccinimide (NCS) | CH₂Cl₂ | 3-Chloro-5,6-difluoro-7-methyl-1H-indole |
Side-chain Elaboration
The methyl group at the C7 position provides a handle for further functionalization, known as side-chain elaboration. A primary method for this is free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or under UV light. This reaction would convert the 7-methyl group into a 7-(bromomethyl) group.
The resulting 7-(bromomethyl)-5,6-difluoro-1H-indole is a versatile intermediate. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, effectively elongating or modifying the side chain. This strategy is supported by the documented existence and reactivity of analogous compounds like 7-(bromomethyl)-5-methyl-1H-indole. nih.gov
Table 3: Representative Side-chain Elaboration Pathways
| Reagent/Nucleophile | Reaction Type | Product Structure |
| 1. NBS, AIBN | Radical Bromination | 7-(Bromomethyl)-5,6-difluoro-1H-indole |
| 2. NaCN | Nucleophilic Substitution | (5,6-Difluoro-1H-indol-7-yl)acetonitrile |
| 2. NaOMe | Nucleophilic Substitution | 5,6-Difluoro-7-(methoxymethyl)-1H-indole |
| 2. NH₃ | Nucleophilic Substitution | (5,6-Difluoro-1H-indol-7-yl)methanamine |
| 2. PPh₃ then R'CHO | Wittig Reaction | 5,6-Difluoro-7-(alkenyl)-1H-indole |
Mechanistic Investigations of Key Reactions
The mechanisms governing the reactivity of this compound are based on fundamental principles of heterocyclic and physical organic chemistry.
Free-Radical Side-Chain Halogenation: The elaboration of the 7-methyl group via bromination follows a classic free-radical chain mechanism.
Initiation: A radical initiator (like AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the 7-methyl group to form HBr and a resonance-stabilized benzylic radical. This radical is particularly stable due to its delocalization into the indole ring system. The benzylic radical then reacts with another molecule of NBS to form the 7-(bromomethyl) product and a new bromine radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
Palladium-Catalyzed C-H Activation: While not a classical method for these specific transformations, modern synthetic strategies often employ transition-metal-catalyzed C-H activation. For instance, palladium-catalyzed reactions can achieve atroposelective C-H olefination using a transient chiral auxiliary. acs.org Such mechanisms typically involve the formation of a palladacycle intermediate through chelation-assisted C-H bond cleavage, followed by migratory insertion of a coupling partner and reductive elimination to yield the final product. acs.orgacs.org Computational studies, often using Density Functional Theory (DFT), are crucial for elucidating the intricate energy profiles and selectivities of these complex, multi-step catalytic cycles. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 5,6 Difluoro 7 Methyl 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5,6-difluoro-7-methyl-1H-indole. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei can be achieved.
While specific spectra for this compound are not widely published, the expected NMR data can be predicted based on the known effects of substituents on the indole (B1671886) ring. capes.gov.brnih.gov The difluoro substitution on the benzene (B151609) ring and the methyl group at the C7 position create a distinct pattern of signals.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The expected chemical shifts for the protons and carbons are influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methyl group. The data below is estimated based on analyses of substituted indoles. capes.gov.brrsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| 1 (N-H) | - | ~8.2 | br s |
| 2 | ~125.0 | ~7.2 | t |
| 3 | ~103.0 | ~6.5 | t |
| 3a | ~129.0 | - | - |
| 4 | ~115.0 | ~7.1 | dd |
| 5 | ~148.0 (d, JC-F) | - | - |
| 6 | ~145.0 (d, JC-F) | - | - |
| 7 | ~118.0 (d, JC-F) | - | - |
| 7a | ~135.0 | - | - |
| 7-CH₃ | ~10.0 | ~2.4 | d |
br s = broad singlet, t = triplet, dd = doublet of doublets, d = doublet. J values represent C-F coupling.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted signals.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. The primary expected correlation would be between the H2 and H3 protons of the pyrrole (B145914) ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to connect the proton signals for H2, H3, H4, and the methyl group to their corresponding carbon atoms (C2, C3, C4, and 7-CH₃). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is essential for mapping the molecular skeleton. nih.govnih.gov Key expected correlations would include:
The N-H proton to C2, C3a, and C7a.
The methyl protons (7-CH₃) to C6, C7, and C7a.
The H4 proton to C3a, C5, C6, and C7a.
Fluorine-19 NMR Spectroscopy for Probing Local Environments
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds. nih.govazom.com For this compound, two distinct signals would be expected for F5 and F6.
The chemical shifts for fluorine atoms on an aromatic ring typically appear between -100 and -200 ppm. azom.com The two fluorine atoms, being ortho to each other, would exhibit a large ³JF-F coupling constant. Furthermore, they would show smaller couplings to the nearby protons, most notably H4.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Couplings (Hz) |
|---|---|---|
| F5 | ~ -140 | d, ³JF5-F6 ≈ 20 Hz |
| F6 | ~ -145 | dd, ³JF6-F5 ≈ 20 Hz, ³JF6-H7(CH3) ≈ 5-10 Hz |
Solid-State NMR for Polymorphic Studies (if applicable)
No solid-state NMR (ssNMR) studies for this compound have been found in the surveyed literature. However, ssNMR would be the definitive technique for studying polymorphism if different crystalline forms of the compound were to be prepared. nih.gov Differences in the crystal packing and intermolecular interactions in polymorphs would lead to distinct chemical shifts and cross-polarization dynamics in the ¹³C and ¹⁹F ssNMR spectra, allowing for their identification and characterization. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and High-Resolution Mass Determination
Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural confirmation.
For this compound (C₉H₇F₂N), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
Predicted High-Resolution Mass:
Molecular Formula: C₉H₇F₂N
Exact Mass: 167.0546
[M+H]⁺: 168.0625
The fragmentation of methylindoles upon electron ionization (EI) is well-documented. acs.orgacs.org The most characteristic fragmentation pathway for 4-, 5-, 6-, and 7-methylindoles involves the loss of a single hydrogen atom (M-1) to form a highly stable aza-azulenium cation. acs.org This fragment is often the base peak in the spectrum. A subsequent fragmentation step typically involves the loss of hydrogen cyanide (HCN) from the pyrrole ring. acs.org
Table 3: Predicted Key Fragments for this compound in EI-MS
| m/z (mass-to-charge ratio) | Ion Formula | Description |
|---|---|---|
| 167 | [C₉H₇F₂N]⁺˙ | Molecular Ion (M⁺˙) |
| 166 | [C₉H₆F₂N]⁺ | M-1 peak, loss of H˙ to form aza-azulenium ion (likely base peak) |
| 139 | [C₈H₆F₂]⁺ | Loss of HCN from the M-1 fragment |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govmontclair.edu The expected vibrational bands for this compound are based on data from indole, methylindoles, and fluorinated aromatic compounds. uq.edu.aunih.gov
Table 4: Predicted Principal Vibrational Bands (IR/Raman) for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H stretch | Indole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1470-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-F stretch | Aryl-Fluoride |
| 750-730 | C-H bend (out-of-plane) | Aromatic C-H |
The N-H stretching frequency is particularly sensitive to hydrogen bonding. nih.gov In the solid state or in concentrated solutions, this band would likely be broader and shifted to a lower frequency compared to the gas phase or a dilute solution in a non-polar solvent.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A search of crystallographic databases reveals no publicly available crystal structure for this compound.
If a single crystal were grown and analyzed, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the planarity of the indole ring system. Crucially, it would reveal the intermolecular interactions that govern the crystal packing. In this molecule, potential interactions would include hydrogen bonding from the indole N-H donor to either one of the electronegative fluorine atoms of a neighboring molecule (N-H···F) or to the π-system of an adjacent indole ring (N-H···π). These interactions dictate the supramolecular architecture of the compound in the solid state.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Derivatives (if chiral)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical characterization of chiral molecules. wikipedia.orglibretexts.org These methods are based on the differential interaction of chiral substances with left and right circularly polarized light. libretexts.org For derivatives of this compound that possess chirality, either through the introduction of a stereocenter, axial chirality, or planar chirality, chiroptical spectroscopy would be a critical tool for determining their absolute configuration and enantiomeric purity.
In the absence of a chromophore, the electronic transitions of a chiral molecule are typically in the far-UV region, which can be difficult to measure. However, the indole nucleus, a key structural feature of this compound, possesses inherent chromophoric properties. This allows for the use of CD and ORD to probe the stereochemistry of its chiral derivatives. The variation of specific rotation with the wavelength of light is known as optical rotatory dispersion (ORD). wikipedia.org Circular dichroism, on the other hand, measures the difference in absorption of left and right circularly polarized light. libretexts.org
The synthesis of chiral, non-racemic derivatives of this compound would necessitate the use of chiroptical methods for their structural elucidation. The resulting CD and ORD spectra would provide unique fingerprints for each enantiomer, allowing for their unambiguous identification and the determination of enantiomeric excess.
Computational and Theoretical Investigations of 5,6 Difluoro 7 Methyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, offering deep insights into the behavior of electrons and nuclei. For 5,6-difluoro-7-methyl-1H-indole, these calculations can illuminate how the electron-withdrawing fluorine atoms and the electron-donating methyl group collectively influence the electronic environment of the indole (B1671886) ring system.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, defining the molecule's electrophilic or electron-accepting nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. aimspress.com
For this compound, the electronic structure is significantly modulated by its substituents. The two fluorine atoms at positions 5 and 6 are highly electronegative and exert a strong inductive electron-withdrawing effect, which tends to lower the energy of both the HOMO and LUMO orbitals. libretexts.org In contrast, the methyl group at position 7 is an electron-donating group, which tends to raise the energy of the frontier orbitals. chemrxiv.org The net effect is a complex interplay that determines the final orbital energies and the magnitude of the HOMO-LUMO gap. A smaller gap generally implies higher reactivity. aimspress.com Computational methods like Density Functional Theory (DFT) are frequently used to calculate these orbital energies and visualize their distribution across the molecule. researchgate.netchemrxiv.org
Illustrative Frontier Orbital Energies for Substituted Indoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1H-Indole | -5.50 | -0.25 | 5.25 |
| 5,6-Difluoro-1H-Indole | -5.85 | -0.60 | 5.25 |
| 7-Methyl-1H-Indole | -5.35 | -0.15 | 5.20 |
| This compound | -5.70 | -0.50 | 5.20 |
Note: The values in this table are illustrative, based on established substituent effects, and are provided to demonstrate theoretical principles. They are not derived from specific experimental measurements or calculations for this compound found in the searched literature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. aimspress.com DFT calculations can provide valuable insights into the reactivity and stability of this compound by mapping its electron density and electrostatic potential.
The substituents on the indole ring play a crucial role in directing its reactivity. The electron-withdrawing nature of the fluorine atoms deactivates the benzene (B151609) portion of the indole ring toward electrophilic substitution, while also increasing the acidity of the N-H proton. libretexts.org The electron-donating methyl group, conversely, activates the ring. chemrxiv.org DFT calculations can quantify these effects by computing parameters such as atomic charges, electrostatic potential maps, and frontier orbital densities. For instance, a molecular electrostatic potential (MEP) map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. researchgate.net
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, including spectroscopic data. dntb.gov.ua
For this compound, ab initio calculations can be used to predict various spectroscopic signatures. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help assign experimental bands to specific molecular motions. researchgate.net Furthermore, these methods can predict electronic transition energies, which correspond to UV-Visible absorption spectra. researchgate.net High-level ab initio calculations are particularly useful for studying excited states and can help characterize the nature of these states (e.g., La vs. Lb states in indole derivatives), which is crucial for understanding the molecule's photophysical properties. researchgate.net
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to map the potential energy surface, identifying low-energy conformers and the energy barriers between them.
Tautomers are constitutional isomers of organic compounds that readily interconvert. nih.gov For indole, prototropic tautomerism involving the migration of a proton is possible. The most stable and common tautomer is the 1H-indole form. However, other tautomers, such as 3H-indole (indolenine), can exist in equilibrium. researchgate.net
Computational studies, often using DFT or ab initio methods, can predict the relative energies and stabilities of these different tautomers in both the gas phase and in various solvents. ijsr.netresearchgate.net The stability of a particular tautomer can be significantly influenced by its environment. Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding. orientjchem.org For this compound, theoretical calculations would be essential to determine the relative energies of its possible tautomers and to understand how the electronic effects of the fluorine and methyl groups influence the position of the tautomeric equilibrium.
Illustrative Relative Energies of Indole Tautomers
| Tautomer Form | Gas Phase ΔE (kcal/mol) | Aqueous Solution ΔG (kcal/mol) |
|---|---|---|
| 1H-Indole (most stable) | 0.0 | 0.0 |
| 3H-Indole (Indolenine) | +10.5 | +9.8 |
Note: The values in this table are illustrative for the parent indole molecule to demonstrate the concept of tautomeric energy differences. Specific calculations for this compound were not found in the searched literature.
Substituents on an aromatic ring can exert significant steric and electronic effects that influence the molecule's preferred conformation. libretexts.org In this compound, the fluorine atoms are relatively small and are not expected to cause significant steric hindrance that would distort the planarity of the bicyclic indole ring. However, their strong dipole moments can influence intermolecular interactions. nih.gov
The methyl group at the C7 position, adjacent to the pyrrole (B145914) ring nitrogen, is more sterically demanding. Its presence can lead to steric repulsion with the N-H proton, potentially influencing the preferred orientation of the N-H bond. While the core indole ring is largely planar, computational geometry optimizations can reveal minor deviations from planarity induced by the substituents. Furthermore, these calculations can determine the rotational barrier of the methyl group, providing insight into its dynamic behavior. openstax.org The interplay between the steric bulk of the methyl group and the electronic effects of the difluoro substitutions ultimately defines the lowest-energy conformation of the molecule.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the intricate mechanisms of chemical reactions involving fluorinated indoles. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the available literature, the principles of such investigations can be understood from studies on analogous fluorinated indole derivatives.
Theoretical calculations are frequently employed to shed light on reaction pathways, identify transition states, and determine the energetics of reactions involving fluorinated indoles. For instance, in the synthesis of 2,3-difluorinated indolines, theoretical calculations have been instrumental in proposing the formation of a β-fluorine-substituted carbocation intermediate, which helps to explain the observed diastereoselectivity. researchgate.net These computational approaches allow for the mapping of the potential energy surface of a reaction, providing a step-by-step visualization of how reactants are converted into products.
In a study on the asymmetric dearomative [2 + 2] photocycloaddition of indole derivatives, computational studies were coupled with experimental investigations to understand the catalyst's role and the origin of selectivities. acs.org Although 5,6-difluoro indole was noted for its poor solubility, which led to sluggish reactions and low yields, computational analysis of similar systems can reveal insights into the electronic effects of the fluorine substituents on the indole ring's reactivity. acs.org The electron-withdrawing nature of fluorine atoms can significantly alter the electron density distribution within the indole ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
Computational models can also predict the regioselectivity of reactions. For example, spin population analysis in radical reactions of substituted quinolines and indoles has been used to predict reactive sites. acs.org Such analyses for this compound could predict how the fluorine and methyl substituents direct incoming reagents to specific positions on the indole ring.
Table 1: Representative Computational Methods for Reaction Mechanism Elucidation
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Transition state geometries and energies, reaction energy profiles, electronic properties (e.g., charge distribution). | Prediction of the most likely reaction pathways, understanding the influence of fluoro and methyl groups on reactivity. |
| Time-Dependent DFT (TD-DFT) | Excited state properties, simulation of UV-Vis spectra. | Investigation of photochemical reactions involving the indole core. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterization of the bonding within the molecule and its interactions with other species. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
MD simulations can model the behavior of this compound in various solvents, elucidating how the solvent molecules arrange themselves around the indole ring and how this solvation structure influences the molecule's conformation and reactivity. For instance, MD simulations of aqueous indole have been used to investigate its excited-state dynamics and relaxation mechanisms in solution. nih.gov Similar simulations for this compound could provide insights into how the fluorine and methyl substituents affect its interaction with water molecules and its photophysical properties.
These simulations are also crucial for studying the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. By placing the molecule in a simulated biological environment, MD can predict binding modes, calculate binding affinities, and analyze the conformational changes that occur upon binding. This is particularly relevant for indole derivatives, as the indole scaffold is a "privileged structure" in drug discovery.
Table 2: Key Parameters and Insights from Molecular Dynamics Simulations
| Simulation Parameter/Analysis | Information Provided | Potential Application to this compound |
| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule over time. | Assessing the rigidity of the difluoro-methyl-indole structure in different environments. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. | Identifying which atoms or functional groups are most mobile. |
| Radial Distribution Function (RDF) | Probability of finding a particle at a certain distance from a reference particle. | Characterizing the solvation shell and specific interactions with solvent molecules. |
| Hydrogen Bond Analysis | Formation and lifetime of hydrogen bonds. | Understanding the hydrogen bonding capabilities of the N-H group and fluorine atoms with solvent or receptor sites. |
In silico docking and dynamic simulations are often used in conjunction to study the potential of indole derivatives as therapeutic agents. These studies can predict how a molecule like this compound might bind to a specific biological target and assess the stability of the resulting complex. The insights gained from such computational investigations are invaluable for the rational design of new molecules with desired biological activities.
Applications As a Building Block and in Advanced Biological Research Mechanistic Focus
Precursor in the Synthesis of Complex Heterocyclic Systems
The indole (B1671886) scaffold is a common starting point for the synthesis of more elaborate heterocyclic structures. researchgate.net The presence of the difluoro and methyl substituents on the 5, 6, and 7 positions can influence the regioselectivity of further reactions and the ultimate biological profile of the resulting complex systems. The synthesis of complex heterocyclic systems from indole derivatives often involves multi-component reactions, which allow for the efficient construction of diverse molecular scaffolds. frontiersin.org
The indole ring system is a "privileged" structure in drug discovery, meaning it is capable of binding to multiple biological targets. The incorporation of 5,6-difluoro-7-methyl-1H-indole into larger molecules can lead to the development of novel, biologically active scaffolds. For instance, indole derivatives are central to the development of anticancer agents. nih.gov The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity to target proteins. researchgate.net The synthesis of hybrid molecules containing both indole and other heterocyclic moieties, such as tetrazoles, has been shown to yield compounds with moderate activity against cancer cell lines, particularly when substituted with fluorine. researchgate.netbeilstein-journals.org
Derivatives of indole are also investigated for their potential as inhibitors of key enzymes in disease pathways. For example, various indole derivatives have been designed and synthesized as potent inhibitors of EGFRT790M and BRAFV600E, which are important targets in cancer therapy. nih.gov The synthesis often involves the modification of the indole core to optimize interactions with the active site of the target enzyme.
The following table provides examples of how indole derivatives are utilized in the development of biologically active scaffolds.
| Starting Indole Derivative | Resulting Scaffold Type | Target/Application |
| 6-bromoindole | 6-6' linked bisindoles | HIV-1 fusion inhibitors nih.gov |
| 5-chloro-indole-2-carboxylate | Pyrrolo[3,4-b]indol-3-ones | EGFRT790M/BRAFV600E inhibitors nih.gov |
| Substituted Indoles | Indole-tetrazole hybrids | Anticancer agents researchgate.netbeilstein-journals.org |
| 4,5,6,7-tetrahydroindol-4-one | Polyheterocyclic structures | Various medicinal applications nih.gov |
The presence of fluorine in this compound makes it an ideal candidate for the synthesis of ¹⁹F-NMR probes. beilstein-journals.org ¹⁹F-NMR is a powerful technique in chemical biology for studying protein structure, dynamics, and ligand binding, due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. beilstein-journals.orgnih.gov
Fluorinated indole derivatives, such as fluorinated tryptophan analogues, can be incorporated into proteins to serve as reporters on the local environment. beilstein-journals.org The chemical shift of the ¹⁹F signal is highly sensitive to changes in the surrounding milieu, providing insights into conformational changes, protein-protein interactions, and ligand binding events. beilstein-journals.orgnih.gov The difluoro substitution in this compound could potentially offer distinct NMR signatures, allowing for more detailed studies. The strategic placement of fluorine on the indole ring has been shown to be advantageous for directly measuring conformational exchange at protein-protein interfaces. nih.gov
Role in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the analogues help to identify the key structural features required for potency and selectivity.
The this compound scaffold provides multiple points for structural modification to probe interactions with a biological target. The fluorine atoms can participate in hydrogen bonding and other electrostatic interactions, while the methyl group can engage in hydrophobic interactions. By synthesizing a series of analogues where these substituents are altered or repositioned, researchers can map the binding pocket of a target protein. For example, in the development of HIV-1 fusion inhibitors based on a bisindole scaffold, the linkage position between the two indole rings was found to be critical for activity, with the 6-6' linkage providing the most compact and active conformation. nih.gov
The table below illustrates how modifications to an indole scaffold can impact biological activity.
| Compound Modification | Effect on Biological Activity | Reference |
| Altering the linkage between two indole rings from 6-6' to 5-6', 6-5', or 5-5' | Reduced activity in hydrophobic pocket binding and cell-cell fusion assays. | nih.gov |
| Cyclization of indole-2-carboxylate (B1230498) derivatives | Significant decrease in antiproliferative action. | nih.gov |
| Introduction of alkyl, aryl carboxamide, or heterocyclic rings | Often leads to successful substitution for creating novel anticancer agents. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. brieflands.com
In a QSAR study, various physicochemical properties, or "descriptors," of the molecules are calculated and correlated with their biological activity. umich.edu For a series of derivatives based on the this compound scaffold, descriptors related to the electronic properties (influenced by the fluorine atoms) and steric properties (influenced by the methyl group and other substituents) would be crucial. umich.edu The development of a robust QSAR model can help in understanding the key molecular features driving the observed biological activity and in prioritizing the synthesis of new analogues with improved properties. nih.gov
Mechanistic Investigations of Biological Activity (Molecular Level)
Understanding the molecular mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. The this compound scaffold can be instrumental in these investigations.
The introduction of fluorine atoms can influence the pKa of the indole nitrogen, affecting its ability to act as a hydrogen bond donor or acceptor. This can have a profound impact on how a molecule interacts with its biological target. Furthermore, the C-F bond can be more stable to metabolic degradation, leading to an altered pharmacokinetic profile.
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., tyrosinase, GST, α-glucosidase)
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetics and treatments for hyperpigmentation disorders. The inhibitory potential of indole derivatives against tyrosinase has been explored, with the mechanism often involving chelation of the copper ions in the enzyme's active site or acting as a competitive substrate.
Glutathione (B108866) S-Transferase (GST) Inhibition: GSTs are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to various electrophilic compounds. Overexpression of GSTs is linked to drug resistance in cancer cells. Indole derivatives can act as GST inhibitors, potentially enhancing the efficacy of chemotherapeutic agents.
α-Glucosidase Inhibition: α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes. Various heterocyclic compounds, including those with an indole core, have been investigated as α-glucosidase inhibitors.
To assess the potential of this compound as an inhibitor for these enzymes, a series of in vitro enzymatic assays would be required. These studies would determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding Affinities and Modulatory Effects (e.g., serotonin (B10506) receptors)
The indole nucleus is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives exhibit affinity for serotonin receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them important drug targets.
The binding affinity of this compound for various serotonin receptor subtypes would be determined through radioligand binding assays. These experiments would quantify the dissociation constant (Kᵢ) of the compound for each receptor, indicating its binding potency. Subsequent functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors. The fluorine and methyl substitutions on the indole ring would be expected to significantly influence the binding affinity and selectivity profile compared to unsubstituted indole or serotonin itself.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme active site. This method can provide valuable insights into the binding mode and potential interactions of this compound with its biological targets.
For any of the aforementioned enzymes or receptors, a molecular docking study would involve:
Obtaining the three-dimensional structure of the target protein from a public database (e.g., the Protein Data Bank).
Generating a 3D model of this compound.
Using docking software to predict the most stable binding pose of the ligand within the protein's active or allosteric site.
Analyzing the predicted interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which contribute to the binding affinity.
The results of molecular docking can guide the rational design of more potent and selective derivatives.
Cellular Mechanism Studies (in vitro, non-clinical)
Should this compound demonstrate significant activity in enzyme or receptor assays, further investigation into its effects on cellular processes would be warranted. These non-clinical, in vitro studies are crucial for understanding the compound's mechanism of action in a biological context.
Depending on the identified target, cellular studies could include:
Assessing cytotoxicity: Evaluating the effect of the compound on the viability and proliferation of various cell lines.
Measuring downstream signaling: If the compound targets a receptor, studies would examine its effect on intracellular signaling pathways (e.g., changes in cyclic AMP levels, calcium mobilization, or protein phosphorylation).
Investigating effects on gene expression: Determining if the compound alters the expression of specific genes related to its biological target or pathway.
These experiments provide a bridge between molecular-level interactions and the potential physiological effects of the compound.
Applications in Supramolecular Chemistry and Materials Science
The field of supramolecular chemistry focuses on the study of non-covalent interactions to create complex, functional assemblies. The indole ring, with its ability to participate in hydrogen bonding and π-π stacking, is a valuable building block in this area.
Development of Sensors and Probes
Indole derivatives are frequently used in the design of fluorescent sensors and probes. The indole moiety can act as a fluorophore whose emission properties are sensitive to the local environment. Changes in fluorescence intensity or wavelength upon binding to a specific analyte (e.g., ions, small molecules) can be used for detection and quantification. The introduction of fluorine atoms in this compound could potentially enhance its photophysical properties, such as quantum yield and photostability, making it a more effective component in fluorescent probes.
Components in Organic Electronic Materials (if applicable)
Indole-based compounds have been investigated for their potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-rich nature of the indole ring makes it suitable for use as a hole-transporting material. The fluorine substitutions in this compound would lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which could be advantageous for tuning the electronic properties of the material and improving charge injection and transport. Further research would be needed to synthesize and characterize polymers or small molecules incorporating this building block to evaluate their performance in electronic devices.
Non-Covalent Interactions and Self-Assembly in this compound
The specific placement of two fluorine atoms and a methyl group on the indole scaffold of this compound imparts a unique electronic and steric profile that governs its participation in non-covalent interactions and subsequent self-assembly into supramolecular architectures. The interplay of hydrogen bonding, halogen bonding, and π-stacking interactions, influenced by these substituents, is critical to its behavior as a building block in materials science and medicinal chemistry.
The indole nitrogen atom, possessing a lone pair of electrons, and the N-H group are primary sites for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the electron-rich pyrrole (B145914) ring can act as a weak hydrogen bond acceptor. In the solid state, it is anticipated that molecules of this compound would form chains or more complex networks through N-H···N or N-H···π interactions. The presence of the 7-methyl group may sterically influence the approach of hydrogen bond acceptors to the indole nitrogen, potentially favoring interactions with the π-system.
Table 1: Key Non-Covalent Interactions Involving this compound
| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |
| Hydrogen Bonding | Indole N-H | Indole N, π-system of another indole, or other Lewis basic sites | Formation of chains and networks, primary organizing force. |
| π-π Stacking | Electron-deficient difluorinated benzene (B151609) ring | Electron-rich aromatic systems (including other indole molecules) | Drives the formation of columnar or layered structures. |
| Halogen Bonding | C-F | Lewis bases (e.g., O, N) | Weak, but can contribute to directional control and stability of the crystal packing. |
| C-H···π Interactions | 7-methyl group | π-system of an adjacent indole ring | Provides additional stability and influences the relative orientation of molecules. |
| C-H···F Interactions | 7-methyl group | Fluorine atoms of a neighboring molecule | Weak, localized interactions that contribute to the overall packing efficiency. |
Future Research Directions and Challenges
Development of Highly Regioselective and Stereoselective Syntheses
A significant challenge in the synthesis of polysubstituted indoles is the control of regioselectivity. bohrium.com Established methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Madelung syntheses, often require specifically substituted precursors, which can be challenging to prepare. More contemporary methods involving transition-metal-catalyzed C-H activation and functionalization offer more direct routes to functionalized indoles. bohrium.commdpi.com
For the specific synthesis of 5,6-difluoro-7-methyl-1H-indole, a key challenge lies in the precise installation of the two fluorine atoms and the methyl group at the desired positions of the indole core. A potential strategy could involve the use of a pre-functionalized aniline (B41778) derivative as a starting material for a classical indole synthesis. Alternatively, late-stage C-H functionalization of a 7-methylindole (B51510) core could be explored, although achieving the desired 5,6-difluoro substitution pattern with high regioselectivity would be a considerable hurdle. acs.org
The development of stereoselective syntheses of derivatives of this compound, particularly those with chiral centers at the C2 or C3 positions, is another important research avenue. Enantioselective catalysis, including the use of chiral transition metal complexes or organocatalysts, could be employed to achieve this. acs.orgacs.org For instance, rhodium-catalyzed asymmetric C-H functionalization has been successfully applied to other indole derivatives. acs.org
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Description | Potential Advantages | Key Challenges |
| Classical Indole Synthesis | Utilization of a pre-functionalized aniline (e.g., 3,4-difluoro-2-methylaniline (B178413) derivative) in a reaction such as the Fischer or Bischler indole synthesis. | Well-established and predictable pathways. | Synthesis of the required substituted aniline precursor can be multi-step and low-yielding. |
| Late-Stage C-H Fluorination | Direct fluorination of a 7-methylindole precursor using electrophilic fluorinating agents. | Atom-economical and potentially fewer steps. | Controlling regioselectivity to obtain the 5,6-difluoro isomer exclusively is difficult. acs.org |
| Transition-Metal Catalysis | Palladium or other transition-metal-catalyzed cyclization of appropriately substituted anilines and alkynes. mdpi.com | High efficiency and functional group tolerance. | Catalyst and ligand selection is crucial for regioselectivity. |
Exploration of Novel Reactivity Patterns and Derivatization Routes
The indole nucleus is electron-rich and typically undergoes electrophilic substitution at the C3 position. youtube.compearson.comresearchgate.net However, the presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring and an electron-donating methyl group at the C7 position in this compound is expected to modulate this reactivity. The fluorine atoms will decrease the electron density of the benzene ring, potentially making the pyrrole (B145914) ring even more susceptible to electrophilic attack.
Future research should focus on systematically exploring the reactivity of this specific indole. This would involve studying a range of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to determine the regiochemical outcome. It is plausible that substitution may be directed to the C2 or C4 positions under certain conditions.
Furthermore, the development of novel derivatization routes is crucial for accessing a diverse library of compounds for biological screening and materials science applications. This could include:
N-functionalization: Introduction of various substituents on the indole nitrogen.
Metal-catalyzed cross-coupling reactions: Utilizing the C-H bonds or introducing a halide at a specific position to enable Suzuki, Sonogashira, or Buchwald-Hartwig couplings. thieme-connect.com
Cycloaddition reactions: Exploring the dienophilic or dipolarophilic character of the indole core. youtube.com
Integration of Advanced Computational Methods for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool in predicting the properties and reactivity of molecules. bohrium.comresearchgate.net For this compound, computational methods can be employed to:
Predict Reactivity: Calculate molecular orbital energies (HOMO, LUMO) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack. bohrium.com This can guide the design of synthetic routes and predict the outcome of reactions.
Model Biological Interactions: Use molecular docking and molecular dynamics simulations to predict how the molecule might bind to specific biological targets, such as protein kinases. nih.govmdpi.com This can help in prioritizing compounds for synthesis and biological testing.
Predict Physicochemical Properties: Estimate properties such as lipophilicity (logP), solubility, and metabolic stability, which are crucial for drug development. researchgate.net
Table 2: Application of Computational Methods to this compound
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, reaction pathways. bohrium.com | Understanding reactivity and guiding synthesis. |
| Molecular Docking | Binding affinity and mode to biological targets. nih.gov | Identifying potential biological targets and designing new drugs. |
| Molecular Dynamics (MD) Simulations | Conformational stability and dynamics of ligand-protein complexes. mdpi.com | Assessing the stability of predicted binding modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. researchgate.netrsc.org | Building predictive models for designing more potent compounds. |
Discovery of Undiscovered Biological Target Mechanisms (molecular level)
Fluorinated indoles are a prominent class of compounds in drug discovery, with many derivatives exhibiting potent biological activities. daneshyari.comresearchgate.net They are known to target a variety of proteins, including protein kinases, which are often implicated in cancer and inflammatory diseases. mdpi.comnih.gov The specific substitution pattern of this compound suggests it could be a valuable scaffold for developing novel therapeutic agents.
Future research should focus on screening this compound and its derivatives against a broad panel of biological targets. A key area of interest would be its potential as a kinase inhibitor. The fluorine atoms can enhance binding affinity through favorable interactions with the kinase hinge region, while the methyl group can provide additional van der Waals interactions. nih.gov
Beyond kinases, other potential targets to investigate include:
G-protein coupled receptors (GPCRs): Many indole-containing compounds are known to interact with GPCRs. preprints.org
Enzymes involved in neurodegenerative diseases: Indole derivatives have been explored as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov
Antimicrobial targets: The indole scaffold is present in many natural products with antimicrobial activity. chula.ac.th
Unraveling the precise molecular mechanisms by which this compound and its derivatives exert their biological effects will be crucial for their development as therapeutic agents.
Application in Emerging Fields of Chemical Biology and Functional Materials
The unique properties of functionalized indoles make them attractive for applications beyond traditional drug discovery.
Chemical Biology: this compound could serve as a scaffold for the development of chemical probes to study biological processes. For example, by attaching a fluorescent tag or a photo-crosslinking group, it could be used to identify and visualize specific biological targets in living cells. The fluorine atoms can also be useful as reporters in ¹⁹F NMR studies to probe protein binding and conformational changes.
Functional Materials: The indole ring system is a component of many organic electronic materials. The introduction of fluorine atoms can modulate the electronic properties, such as the HOMO and LUMO energy levels, and improve the stability of these materials. nih.gov Therefore, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5,6-difluoro-7-methyl-1H-indole, and how can they be methodologically addressed?
- Answer : The synthesis of fluorinated indoles often faces issues such as regioselectivity in fluorine substitution and stability of intermediates. A stepwise approach is recommended:
Fluorination : Use selective electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions to minimize side reactions.
Methylation : Optimize the position of methyl group introduction via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, ensuring minimal steric hindrance.
Purification : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product, followed by NMR and HPLC-MS for purity validation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Answer : A multi-technique approach is critical:
- and NMR : Confirm substitution patterns and fluorine coupling constants.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolve crystallographic data to confirm spatial arrangement, especially for polymorphic forms.
- IR Spectroscopy : Identify functional groups (e.g., N-H stretching in indole). Cross-referencing with computational simulations (DFT) enhances reliability .
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Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate studies using cell lines with consistent passage numbers and controlled incubation conditions (e.g., hypoxia vs. normoxia).
- Batch Analysis : Compare impurity profiles (HPLC) across studies to rule out interference.
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers .
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Q. How can computational modeling optimize the design of this compound-based inhibitors for specific protein targets?
- Answer : Integrate the following computational workflows:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes.
Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability.
QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and fluorine-specific parameters.
Q. What are the best practices for analyzing stability and degradation pathways of this compound under varying storage conditions?
- Answer : Design accelerated stability studies using ICH guidelines:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Monitoring : Track degradation via UPLC-PDA and LC-MS/MS to identify byproducts.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life. Publish raw datasets on platforms like Zenodo for reproducibility .
Methodological and Data Analysis Questions
Q. How should researchers design a structure-activity relationship (SAR) study for fluorinated indole derivatives?
- Answer : A robust SAR framework includes:
- Scaffold Diversification : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at positions 5, 6, and 7.
- Activity Clustering : Use hierarchical clustering (e.g., Tanimoto similarity) to group compounds by bioactivity profiles.
- Data Visualization : Generate heatmaps or 3D pharmacophore models to highlight critical substituent effects .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?
- Answer : Use nonlinear regression models:
- Four-Parameter Logistic (4PL) Curve : Fit IC/EC values with tools like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for potency metrics.
- Toxicokinetic Modeling : Apply compartmental models to predict tissue-specific accumulation .
Resource and Collaboration Guidance
Q. Which academic platforms are recommended for sharing preliminary data or seeking collaborations on fluorinated indole research?
- Answer : Prioritize open-access repositories and networks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


